molecular formula C26H24N2O4S B11528906 (5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11528906
M. Wt: 460.5 g/mol
InChI Key: BZLMJFRKFVARNR-BUVRLJJBSA-N
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Description

(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes methoxy and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. The initial step often includes the formation of the thiazolidinone ring, followed by the introduction of methoxy and phenyl groups through various substitution reactions. Common reagents used in these reactions include methoxybenzaldehyde, methylphenylmethanol, and thiazolidinone precursors. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where reagents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol. Catalysts such as palladium or platinum may also be employed to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents.

    Benzothiazoles: Similar in structure but with a benzene ring fused to the thiazole ring.

    Phenylmethoxy derivatives: Compounds with similar methoxy and phenyl groups but different core structures.

Uniqueness

(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N2O4S/c1-17-5-4-6-19(13-17)16-32-22-12-7-18(14-23(22)31-3)15-24-25(29)28-26(33-24)27-20-8-10-21(30-2)11-9-20/h4-15H,16H2,1-3H3,(H,27,28,29)/b24-15+

InChI Key

BZLMJFRKFVARNR-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)OC)S3)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)OC)S3)OC

Origin of Product

United States

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